Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a formyl group at the 6-position, a methyl group at the 7-position, and a carboxylate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr condensation reaction can be employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl and formyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Scientific Research Applications
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Tubercidin: A nucleoside analog with a similar pyrrolo[2,3-d]pyrimidine structure.
Toyocamycin: Another nucleoside analog with cytotoxic activity.
Sangivamycin: A nucleoside analog with pronounced cytotoxic activity.
Uniqueness
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and methyl groups, along with the carboxylate ester, contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
methyl 6-formyl-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-5H,1-2H3 |
InChI Key |
ADMMFKHTTOLEBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)C=O |
Origin of Product |
United States |
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